1,2,4,9-Tetrachlorodibenzo-P-dioxin
Overview
Description
1,2,4,9-Tetrachlorodibenzo-P-dioxin is a member of the polychlorinated dibenzo-p-dioxins family, which are known for their environmental persistence and toxicity. These compounds are primarily anthropogenic and contribute to persistent organic pollution. They are characterized by their lipophilic properties, leading to bioaccumulation in humans and wildlife .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4,9-Tetrachlorodibenzo-P-dioxin can be synthesized through various methods, including the chlorination of dibenzo-p-dioxin. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often require elevated temperatures to facilitate the chlorination process .
Industrial Production Methods: Industrial production of polychlorinated dibenzo-p-dioxins, including this compound, often occurs as an unintended by-product during the manufacture of chlorinated organic compounds. Processes such as the chlorine bleaching of paper, incineration of chlorine-containing substances, and certain chemical manufacturing processes can lead to the formation of these compounds .
Chemical Reactions Analysis
Types of Reactions: 1,2,4,9-Tetrachlorodibenzo-P-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more chlorinated derivatives or breakdown products.
Reduction: Under specific conditions, the compound can be reduced to less chlorinated forms.
Substitution: Chlorine atoms in the compound can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher chlorinated dioxins, while reduction can produce less chlorinated derivatives .
Scientific Research Applications
1,2,4,9-Tetrachlorodibenzo-P-dioxin has several scientific research applications, including:
Environmental Chemistry: Studying its persistence and bioaccumulation in ecosystems.
Toxicology: Investigating its toxic effects on human health and wildlife.
Analytical Chemistry: Developing methods for detecting and quantifying dioxins in environmental samples.
Mechanism of Action
The mechanism of action of 1,2,4,9-Tetrachlorodibenzo-P-dioxin involves its interaction with the aryl hydrocarbon receptor (AHR). Upon binding to AHR, the compound activates a cascade of molecular events, leading to changes in gene expression. This can result in various biological effects, including altered metabolism, disrupted cell growth, and immune suppression .
Comparison with Similar Compounds
2,3,7,8-Tetrachlorodibenzo-P-dioxin: Known for its high toxicity and environmental persistence.
1,2,3,7,8-Pentachlorodibenzo-P-dioxin: Another toxic dioxin with similar properties.
Polychlorinated Biphenyls (PCBs): These compounds share similar toxicological profiles and environmental behaviors.
Uniqueness: 1,2,4,9-Tetrachlorodibenzo-P-dioxin is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects. Its distinct structure allows for specific interactions with molecular targets, differentiating it from other dioxins and related compounds .
Properties
IUPAC Name |
1,2,4,9-tetrachlorodibenzo-p-dioxin | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-2-1-3-8-10(5)18-12-9(16)6(14)4-7(15)11(12)17-8/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAHVJCSSYOALR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C(O2)C(=CC(=C3Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074086 | |
Record name | 1,2,4,9-Tetrachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71665-99-1 | |
Record name | 1,2,4,9-Tetrachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071665991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4,9-Tetrachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,9-TETRACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72QEH92139 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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